Vitaminb6impurity3

Description

Evolution and Contemporary Challenges in Pharmaceutical Impurity Science

The field of pharmaceutical impurity research has evolved significantly. Initially, the focus was primarily on the purity of the active pharmaceutical ingredient (API). However, with advancements in analytical techniques, the understanding of impurities has deepened, leading to a more holistic approach that considers impurities arising from synthesis, degradation, formulation, and storage. ijrti.orgajrconline.org

Contemporary challenges in this field are multifaceted. The detection of impurities at increasingly lower levels, often in the parts per million (ppm) or even parts per billion (ppb) range, requires highly sensitive and sophisticated analytical instrumentation. nih.gov The structural elucidation of novel, unknown impurities can be a complex and time-consuming process. nih.gov Furthermore, the potential for co-elution of impurities with the main drug substance or other components in a formulation presents significant analytical hurdles. nih.gov Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities, adding another layer of complexity to drug development. cymitquimica.com

Categorization and Significance of Impurities within Vitamin Formulations

Pharmaceutical impurities are broadly classified into three main categories:

Organic Impurities: These are often structurally related to the drug substance and can arise during the manufacturing process or upon storage. bldpharm.com They include starting materials, by-products, intermediates, and degradation products. bldpharm.com

Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts. bldpharm.combldpharm.com

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification of the drug substance or excipients. bldpharm.comevitachem.com

Vitamins, due to their inherent chemical structures, are often susceptible to degradation, making the study of impurities in their formulations particularly important. cymitquimica.comscispace.com Factors such as heat, light, humidity, and interactions with other ingredients can lead to the formation of degradation products, which may affect the potency of the vitamin product. cymitquimica.comscispace.com For instance, some vitamins are known to be sensitive to heat, and their degradation can lead to a loss of efficacy. cymitquimica.com The presence of certain other vitamins in a formulation can also cause mutual degradation. cymitquimica.com

Academic Contextualization of Vitamin B6 Impurity 3 in Pharmaceutical Development

The study of specific impurities, such as the one designated "Vitamin B6 Impurity 3," provides a practical lens through which to understand the broader challenges of pharmaceutical impurity research. The ambiguity and conflicting information surrounding this particular impurity highlight the difficulties in standardizing impurity nomenclature and the challenges in characterizing novel compounds that may appear during the manufacturing or storage of vitamin B6. This case underscores the necessity for robust analytical methods and thorough investigation to ensure the quality and safety of pharmaceutical products. nih.govbldpharm.comguidechem.comlookchem.com

The Case of Vitamin B6 Impurity 3: An Unclear Identity

The term "Vitamin B6 Impurity 3" does not refer to a single, universally recognized chemical entity. Instead, various chemical suppliers list different compounds under this designation, each with a distinct chemical structure and origin. This ambiguity underscores a significant challenge in the pharmaceutical industry: the lack of standardized nomenclature for impurities outside of official pharmacopoeial listings.

Below is a table summarizing the different compounds that have been referred to as "Vitamin B6 Impurity 3," highlighting the conflicting information available.

| Reported Name | CAS Number | Molecular Formula | Chemical Name | Notes |

| Vitamin B6 Impurity 3 | 1385767-86-1 | C12H17NO3 | 8-Methyl-3-propyl-1,5-dihydro- nih.govcymitquimica.comdioxepino[5,6-c]pyridin-9-ol | Also referred to as Pyridoxine (B80251) Impurity 9 by some suppliers. bldpharm.comguidechem.com |

| Vitamin B6 Impurity 3 | 1622-67-9 | C12H17NO3 | 3-Isopropyl-8-methyl-1,5-dihydro- nih.govcymitquimica.comdioxepino[5,6-c]pyridin-9-ol | Appears to be an isomer of the compound with CAS 1385767-86-1. bldpharm.comcas.org |

| Vitamin B6 Impurity 3 | 524-07-2 | C8H9NO4 | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | Also known as 5-Pyridoxic acid. Referred to by other suppliers as Vitamin B6 Impurity 4, 34, or 102. cymitquimica.comevitachem.comlookchem.com |

This lack of a clear, single identity for "Vitamin B6 Impurity 3" makes a focused discussion on its specific synthesis and detailed research findings challenging. The following sections will, therefore, address the known information for the different potential identities of this impurity.

Research Findings on Potential "Vitamin B6 Impurity 3" Candidates

Synthesis and Formation

5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid (5-Pyridoxic acid; CAS 524-07-2): This compound is a known metabolic degradation product of Vitamin B6 (pyridoxine) in the body. nih.govchemdad.comchemicalbook.com In the context of pharmaceutical formulations, its presence would likely be due to the oxidative degradation of pyridoxine. researchgate.netlibretexts.org

3-Isopropyl-8-methyl-1,5-dihydro- nih.govcymitquimica.comdioxepino[5,6-c]pyridin-9-ol (CAS 1622-67-9) and its isomer (CAS 1385767-86-1): The structures of these compounds suggest they are likely formed from a reaction between pyridoxine and a solvent or another molecule containing an isopropyl or propyl group, respectively. A synthesis route for the isopropyl derivative has been described involving a Diels-Alder reaction. chemicalbook.com This type of impurity is a process-related impurity, originating from the manufacturing process rather than degradation of the final product.

Analytical Characterization

The characterization of Vitamin B6 and its impurities relies on a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying these compounds. qcchemical.comresearchgate.net Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structure elucidation of unknown impurities. ijrti.orgresearchgate.netresearchgate.net

Forced degradation studies are a critical component of impurity profiling. These studies intentionally subject the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate the formation of degradation products. This helps in developing stability-indicating analytical methods that can separate the drug from its degradation products. cymitquimica.com

The table below summarizes findings from forced degradation studies on pyridoxine, which are relevant to understanding the potential formation of degradation-related impurities.

| Stress Condition | Observation | Potential Impurity Formation |

| Acidic | Degradation observed. cymitquimica.com | Formation of various degradation products. |

| Alkaline | Significant degradation observed. cymitquimica.com | Formation of various degradation products. |

| Oxidative | Degradation observed. cymitquimica.com | Potential formation of oxidized derivatives like 5-Pyridoxic acid. |

| Thermal | Degradation can occur, leading to the formation of pyridoxal (B1214274) and other products. researchgate.netguidechem.com | Thermal decomposition products. |

| Photolytic | Exposure to light can cause degradation. cymitquimica.com | Photodegradation products. |

Structure

2D Structure

3D Structure

Properties

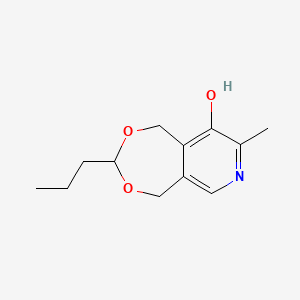

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol |

InChI |

InChI=1S/C12H17NO3/c1-3-4-11-15-6-9-5-13-8(2)12(14)10(9)7-16-11/h5,11,14H,3-4,6-7H2,1-2H3 |

InChI Key |

FZABEONAMIQWGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1OCC2=CN=C(C(=C2CO1)O)C |

Origin of Product |

United States |

Elucidation of Chemical Formation Mechanisms for Vitamin B6 Impurity 3

Pathways of Impurity Generation During Synthetic Processes

The commercial synthesis of pyridoxine (B80251) often employs the "oxazole method," a process that involves a critical Diels-Alder reaction. nih.gov It is within the complexities of this multi-step synthesis that the genesis of Vitamin B6 Impurity 3 likely lies.

Side Reactions and By-product Formation in Vitamin B6 Synthesis

The core of the oxazole (B20620) synthesis involves the reaction of an oxazole derivative with a dienophile. Side reactions, occurring concurrently with the main reaction, are a common source of impurities in chemical syntheses. Given that the molecular formula of pyridoxine is C8H11NO3, the formation of an impurity with the formula C12H17NO3 strongly suggests the incorporation of an additional four-carbon molecule.

One plausible, though not definitively proven, pathway is the reaction of pyridoxine or a precursor with a C4 carbonyl compound. Such compounds may be present as residual starting materials, reagents, or byproducts from ancillary reactions.

Influence of Starting Materials and Reagents on Impurity Profile

The purity of the starting materials and reagents used in the synthesis of Vitamin B6 is paramount in controlling the final impurity profile. The presence of C4-containing contaminants within the reactants could lead to their inadvertent incorporation into the final product structure, forming adducts such as Vitamin B6 Impurity 3.

For instance, if a C4 diketone or a related compound were present as an impurity in a solvent or reagent, it could potentially react with the pyridoxine molecule or its intermediates. The specific nature of these reactions would be dependent on the reaction conditions, such as temperature, pH, and the presence of catalysts.

Role of Intermediate Compounds in Vitamin B6 Impurity 3 Formation

The multi-step synthesis of pyridoxine involves the formation of several intermediate compounds. These intermediates, being reactive species, are susceptible to undergoing unintended side reactions. An intermediate in the pyridoxine synthesis could potentially react with a C4 molecule to form a stable adduct, which is then carried through the subsequent reaction steps to yield Vitamin B6 Impurity 3.

Identifying the exact intermediate and the specific C4 reactant would require detailed mechanistic studies and the analysis of process streams at various stages of the synthesis.

Degradation Pathways of Vitamin B6 and Related Compounds Leading to Impurity 3

Beyond the synthetic process, impurities can also form as a result of the degradation of the active pharmaceutical ingredient (API) over time.

Chemically Induced Degradation Processes

Pyridoxine is known to degrade under certain conditions, such as exposure to heat, light, and reactive chemical species. The primary degradation products are typically pyridoxal (B1214274) and 4-pyridoxic acid. nih.gov However, the formation of a more complex structure like Vitamin B6 Impurity 3 would necessitate the presence of other reactive molecules.

It is conceivable that under specific storage conditions, particularly in the presence of contaminants, pyridoxine could react to form this impurity. For example, if the formulated product is exposed to a C4 carbonyl compound, a condensation reaction could potentially occur, leading to the formation of the C12H17NO3 adduct.

Investigation of Catalytic Impurity Formation

The presence of certain catalysts, which may be intentionally added or present as trace impurities, can significantly influence the degradation pathways of a drug substance. While the primary role of a catalyst is to accelerate a desired reaction, it can also inadvertently promote the formation of unwanted byproducts.

A systematic investigation into the catalytic effects of various materials on pyridoxine stability could reveal pathways for the formation of Vitamin B6 Impurity 3. This would involve stress testing of pyridoxine in the presence of potential catalysts and subsequent analysis of the degradation products.

Research Findings and Data

Detailed research into the precise structure and formation mechanism of Vitamin B6 Impurity 3 is ongoing. The following table summarizes the known information about this compound and related substances.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |

| Vitamin B6 (Pyridoxine) | C8H11NO3 | 169.18 | 65-23-6 | Active Pharmaceutical Ingredient |

| Vitaminb6impurity3 | C12H17NO3 | 223.27 | 1385767-86-1 | Impurity |

| Pyridoxal | C8H9NO3 | 167.16 | 66-72-8 | Degradation Product |

| 4-Pyridoxic Acid | C8H9NO4 | 183.16 | 858-74-2 | Degradation Product |

Data compiled from publicly available chemical databases.

Further research, including advanced spectroscopic analysis and mechanistic studies, is required to definitively elucidate the chemical structure and formation pathways of Vitamin B6 Impurity 3. This knowledge is crucial for the development of effective control strategies to ensure the quality and safety of Vitamin B6 products.

Kinetic and Mechanistic Studies of Vitamin B6 Impurity 3 Formation

No kinetic data, mechanistic investigations, or detailed research findings on the formation of Vitamin B6 Impurity 3 have been published. As a result, data tables and in-depth analysis of its formation process cannot be generated.

Advanced Analytical Methodologies for Vitamin B6 Impurity 3 Characterization

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental to the separation and quantification of impurities in active pharmaceutical ingredients (APIs) like pyridoxine (B80251). The polarity and structural similarity of Vitamin B6 and its related impurities demand high-resolution separation methods to ensure accurate profiling.

High-Performance Liquid Chromatography (HPLC) in Impurity Resolution

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), stands as a cornerstone for the analysis of Vitamin B6 and its impurities. impactfactor.org The separation is typically achieved on a C18 column, where the differential partitioning of the analyte and impurities between the stationary phase and a polar mobile phase allows for their resolution.

For the analysis of pyridoxine and its impurities, a typical RP-HPLC method would involve a gradient elution to effectively separate compounds with a range of polarities. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. UV detection is commonly employed, with pyridoxine and its related compounds exhibiting strong absorbance around 290 nm. unomaha.edu

While specific retention time data for Vitamin B6 Impurity 3 is not widely published, its elution profile can be predicted based on its structure. As an acetal (B89532) of pyridoxine, it is expected to be less polar than pyridoxine itself and would therefore likely have a longer retention time under typical reversed-phase conditions.

Table 1: Illustrative HPLC Parameters for Pyridoxine Impurity Profiling

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Injection Volume | 10 µL |

Supercritical Fluid Chromatography (SFC) for Complex Mixture Separation

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC for the separation of complex mixtures, including pharmaceutical impurities. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 can lead to faster separations and higher efficiency compared to liquid chromatography.

For polar compounds like pyridoxine and its impurities, a polar co-solvent (e.g., methanol) is typically added to the CO2 to increase the mobile phase strength and improve peak shape. Chiral SFC can also be employed to separate stereoisomers of impurities if required. The application of SFC to the specific analysis of Vitamin B6 Impurity 3 would offer advantages in terms of speed and reduced solvent consumption.

Gas Chromatography (GC) for Trace Impurity Analysis

Gas Chromatography (GC) is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. While pyridoxine and many of its direct impurities are not sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility. Silylation is a common derivatization technique that replaces active hydrogens with trimethylsilyl (B98337) groups, rendering the molecules more amenable to GC separation.

GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide excellent sensitivity for trace-level impurity analysis. However, the need for derivatization adds complexity to the sample preparation process and may not be the primary choice for routine impurity profiling of Vitamin B6 unless specific volatile impurities are of concern.

Spectrometric and Spectroscopic Techniques for Structural Elucidation and Quantification

While chromatographic techniques separate the components of a mixture, spectrometric and spectroscopic methods provide the detailed structural information necessary for the unambiguous identification and confirmation of impurities.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Identification

Mass Spectrometry (MS) is an indispensable tool for the identification of pharmaceutical impurities. When coupled with a liquid chromatograph (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, offering a high degree of specificity.

For Vitamin B6 Impurity 3 (C12H17NO3), high-resolution mass spectrometry (HRMS) would be used to determine its accurate mass, which can confirm its elemental composition. The molecular weight of this impurity is 223.27 g/mol .

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. In an MS/MS experiment, the parent ion of the impurity is isolated and then fragmented. The resulting fragmentation pattern provides valuable information about the molecule's structure. For Vitamin B6 Impurity 3, fragmentation would likely involve cleavage of the dioxepino ring and the propyl group, providing characteristic product ions that can be used to confirm its identity.

Table 2: Predicted Mass Spectrometric Data for Vitamin B6 Impurity 3

| Ion Type | Predicted m/z |

| [M+H]+ | 224.1287 |

| [M+Na]+ | 246.1106 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural confirmation of organic molecules. Both one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the complete molecular structure.

For Vitamin B6 Impurity 3, 1H NMR would reveal the number of different types of protons and their connectivity. Key signals would include those for the aromatic proton on the pyridine (B92270) ring, the methyl group, the propyl group, and the protons on the dioxepino ring. 13C NMR would provide information on the number and types of carbon atoms in the molecule.

Two-dimensional NMR experiments would be used to establish the connectivity between different parts of the molecule. For instance, an HMBC experiment would show long-range correlations between protons and carbons, confirming the attachment of the propyl group and the formation of the seven-membered dioxepino ring.

While a specific NMR spectrum for Vitamin B6 Impurity 3 is not publicly available, the expected chemical shifts can be predicted based on the known spectra of pyridoxine and related acetals.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of impurities and confirming their identity. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and chromophoric systems present in Vitamin B6 Impurity 3.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For Vitamin B6 and its related impurities, characteristic absorption bands can be observed that correspond to specific molecular vibrations. A simple and sensitive IR spectrophotometric method can be used for the estimation of pyridoxine hydrochloride. ijpsr.info The analysis of Vitamin B6 Impurity 3 would involve examining the IR spectrum for key functional groups expected from its molecular structure (C12H17NO3). biosynth.com

Key expected functional group absorptions in the IR spectrum of pyridoxine-related compounds include:

O-H Stretching: Broad bands indicating the presence of hydroxyl groups.

N-H Stretching: Bands associated with amine or imine groups within the pyridine ring structure. researchgate.net

C=C and C=N Stretching: Absorptions characteristic of the aromatic pyridine ring.

C-O Stretching: Bands corresponding to alcohol and ether functionalities.

In a typical analysis, the spectrum of Vitamin B6 Impurity 3 would be compared against the spectrum of a reference standard to confirm its identity. The infrared spectrum for pyridoxine hydrochloride, for example, can be recorded using a potassium bromide (KBr) disc method. ijpsr.info A prominent band at 2060 cm-1 has been used for its quantification. ijpsr.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Pyridoxine and its derivatives exhibit characteristic UV absorption maxima due to the pyridine ring system. The specific wavelength of maximum absorbance (λmax) is influenced by the substituents on the ring and the pH of the solution.

For instance, the maximum absorbance for pyridoxine hydrochloride has been identified at 290 nm. unomaha.edunih.gov Differential spectrophotometry, analyzing the absorption spectra and their derivatives, has also been employed to determine pyridoxine hydrochloride at wavelengths of 290 nm, 302 nm, and 308 nm, which helps to correct for errors from background interference. nih.gov Analysis of Vitamin B6 Impurity 3 would involve determining its λmax, which can serve as a parameter for its quantification and for stability studies. A spectrophotometric method for determining Vitamin B6 has been developed based on its reaction with ferric ions, forming a complex with maximum absorption at 460 nm. oaskpublishers.com

Development and Validation of Robust Analytical Methods for Vitamin B6 Impurity 3

The development and validation of analytical methods are critical to ensure that impurities like Vitamin B6 Impurity 3 can be reliably quantified at very low levels. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the predominant technique for this purpose due to its high sensitivity and specificity. impactfactor.orgresearchgate.net Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the method is suitable for its intended purpose. impactfactor.org

Method Specificity, Accuracy, and Precision in Impurity Quantification

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including other impurities, degradation products, and matrix components. In an HPLC method, specificity is demonstrated by showing that the peak for Vitamin B6 Impurity 3 is well-resolved from the main pyridoxine peak and other potential impurities.

Accuracy refers to the closeness of the test results to the true value. It is often determined through recovery studies by spiking a sample matrix with a known amount of the impurity standard. The results are expressed as a percentage of recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD) for a series of measurements. Precision is evaluated at different levels:

Repeatability (Intra-day precision): Analysis over a short period.

Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.

The following table presents typical validation data for an RP-HPLC method developed for pyridoxine, demonstrating the parameters that would be assessed for an impurity.

| Validation Parameter | Concentration Level | Acceptance Criteria | Typical Result |

|---|---|---|---|

| Accuracy (% Recovery) | Low | 98.0% - 102.0% | 99.0% ijpsr.info |

| Medium | 100.86% semanticscholar.org | ||

| High | 101.2% researchgate.net | ||

| Precision (% RSD) | Intra-day | < 2% | < 2% semanticscholar.org |

| Inter-day | < 2% semanticscholar.org |

Establishment of Detection and Quantification Limits for Trace Impurities

For impurities, which are often present at trace levels, it is crucial to establish the method's sensitivity. This is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.

These limits are typically established based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. oaskpublishers.comnih.gov

The table below shows examples of LOD and LOQ values achieved for different forms of Vitamin B6 using various analytical techniques, illustrating the sensitivity required for impurity analysis.

| Compound | Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Pyridoxine (PN) | HPLC-FLD | 0.031 µg/100 g | 0.081 µg/100 g | nih.govresearchgate.net |

| Pyridoxal (B1214274) (PL) | HPLC-FLD | 0.042 µg/100 g | 0.102 µg/100 g | nih.govresearchgate.net |

| Pyridoxamine (PM) | HPLC-FLD | 0.002 µg/100 g | 0.053 µg/100 g | nih.govresearchgate.net |

| Pyridoxine Hydrochloride | Spectrophotometry | 0.36 µg/ml | 1.188 µg/ml | oaskpublishers.com |

Application of Reference Standards in Method Validation

The use of well-characterized reference standards is a cornerstone of method validation and routine quality control. fujifilm.com A reference standard for Vitamin B6 Impurity 3, which is a high-purity synthetic compound, is essential for several aspects of the analytical process. biosynth.com

Roles of Reference Standards:

Identification: The retention time or spectral characteristics of a peak in a sample chromatogram are compared to those of the reference standard to confirm the identity of the impurity.

Quantification: Reference standards are used to prepare calibration curves to accurately determine the concentration of the impurity in a sample.

Method Validation: As described previously, known quantities of the reference standard are used to determine accuracy, precision, linearity, LOD, and LOQ.

System Suitability: Before running a sequence of samples, a reference standard solution is injected to ensure that the analytical system (e.g., the HPLC system) is performing correctly.

Pharmaceutical secondary standards, which are traceable to primary standards like those from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), provide a convenient and cost-effective option for quality control laboratories. The availability and proper use of a certified reference standard for Vitamin B6 Impurity 3 are prerequisites for any quantitative analysis, ensuring the reliability and accuracy of the reported results. biosynth.com

Strategic Control and Quality Assurance in Pharmaceutical Research for Vitamin B6 Impurity 3

Integration of Impurity Management into Pharmaceutical Research and Development Lifecycle

The management of Vitamin B6 Impurity 3 is not a standalone activity but an integrated component of the entire pharmaceutical research and development lifecycle. From the early stages of synthesis route design to the final formulation, potential impurities must be identified, evaluated, and controlled. jpionline.org The process begins with a scientific appraisal of the chemical reactions involved in the synthesis of the Vitamin B6 drug substance, considering raw materials, intermediates, and potential degradation pathways that could lead to the formation of Impurity 3. europa.eu

During process development, understanding the formation kinetics and purge factors of Vitamin B6 Impurity 3 is crucial. This knowledge allows for the optimization of reaction conditions (e.g., temperature, pH, solvent) to minimize its generation. Laboratory studies are conducted to detect and quantify this impurity in batches manufactured during development, providing the data necessary to establish a comprehensive impurity profile. europa.eu This proactive approach ensures that by the time the process is scaled up for commercial manufacturing, a well-defined strategy is in place to consistently control Vitamin B6 Impurity 3 within acceptable limits.

Table 1: Impurity Management Lifecycle for Vitamin B6 Impurity 3

| R&D Stage | Key Activities for Impurity 3 Management | Objectives |

|---|---|---|

| Discovery & Early Development | - Scientific assessment of synthesis route for potential formation of Impurity 3.- Initial analytical method development for detection. | - Identify the likelihood of Impurity 3 presence.- Establish preliminary detection capabilities. |

| Process Development | - In-depth study of reaction parameters influencing Impurity 3 formation.- Development and validation of sensitive analytical methods (e.g., HPLC). impactfactor.org | - Minimize formation and define control points.- Accurately quantify impurity levels. |

| Clinical Batches | - Monitoring of Impurity 3 levels in clinical trial materials.- Stability studies to assess degradation pathways leading to Impurity 3. | - Ensure patient safety during trials.- Understand impurity behavior over time. |

| Scale-up & Commercialization | - Implementation of process controls to ensure consistency.- Setting of final specifications and acceptance criteria. | - Maintain quality and purity in large-scale production.- Comply with regulatory standards. |

Implementation of Quality Control Frameworks for Impurity Mitigation

A robust quality control (QC) framework is essential to mitigate the risks associated with Vitamin B6 Impurity 3. This framework relies on advanced analytical technologies and statistical methods to monitor and control the manufacturing process, ensuring the final product consistently meets its quality attributes.

Process Analytical Technology (PAT) offers significant advantages for the real-time monitoring of processes to ensure quality. americanpharmaceuticalreview.com For Vitamin B6 Impurity 3, PAT can be implemented to track critical process parameters that influence its formation. For instance, in-line spectroscopic tools could monitor the concentration of reactants or the appearance of intermediates that are precursors to Impurity 3.

While direct real-time measurement of trace-level impurities remains a technical challenge, PAT can be used to monitor the process signature. americanpharmaceuticalreview.com By ensuring that the process operates within its defined parameters, PAT provides a high degree of assurance that impurity levels are controlled. For example, on-line mass spectrometry could monitor solvent composition during a distillation step to prevent conditions that might favor the formation of impurities. americanpharmaceuticalreview.com This approach shifts the focus from end-product testing to building quality into the process, significantly enhancing process understanding and control. americanpharmaceuticalreview.com

Statistical Process Control (SPC) is a data-driven methodology used to monitor and control a process, ensuring it operates at its full potential to produce a consistent product. moresteam.com For Vitamin B6 Impurity 3, SPC is applied to data generated from in-process controls and final product testing.

Control charts are a primary tool of SPC. By plotting the measured levels of Vitamin B6 Impurity 3 from successive batches, control charts can distinguish between common cause variation (inherent to the process) and special cause variation (due to assignable causes). If a data point falls outside the statistically determined control limits (typically ±3 standard deviations from the mean), it signals a potential process shift that requires investigation. moresteam.com This allows for timely corrective action to prevent the manufacturing of out-of-specification material, thereby ensuring the consistent control of Vitamin B6 Impurity 3.

Table 2: Example SPC Data for Vitamin B6 Impurity 3

| Batch Number | Impurity 3 Level (%) | Mean (%) | Upper Control Limit (UCL) | Lower Control Limit (LCL) |

|---|---|---|---|---|

| 1 | 0.08 | 0.09 | 0.12 | 0.06 |

| 2 | 0.10 | 0.09 | 0.12 | 0.06 |

| 3 | 0.09 | 0.09 | 0.12 | 0.06 |

| 4 | 0.11 | 0.09 | 0.12 | 0.06 |

This is a hypothetical data table for illustrative purposes.

Future Directions in Vitamin B6 Impurity 3 Research

Emerging Analytical Technologies for Enhanced Impurity Detection and Characterization

The accurate detection and structural elucidation of pharmaceutical impurities, such as Vitamin B6 Impurity 3, are fundamental to ensuring drug safety and quality. While traditional High-Performance Liquid Chromatography (HPLC) remains a standard, the future of impurity analysis lies in emerging technologies that offer superior sensitivity, resolution, and characterization capabilities. These advancements are crucial for detecting impurities at trace levels and resolving them from complex matrices.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution from HPLC. By utilizing columns with sub-2 µm particles, UHPLC systems operate at higher pressures, leading to drastically reduced analysis times, improved peak resolution, and heightened sensitivity. nih.gov When coupled with advanced mass spectrometry (MS) detectors, such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), UHPLC becomes an exceptionally powerful tool. biomedres.us This hyphenated technique, UHPLC-MS, can provide precise mass measurements and fragmentation patterns, which are essential for the unambiguous identification and structural characterization of impurities like Vitamin B6 Impurity 3. lhasalimited.orgmt.com

Two-dimensional liquid chromatography (2D-LC) is another powerful technique gaining traction for complex pharmaceutical analysis. grandviewresearch.comnih.gov By employing two columns with different (orthogonal) separation mechanisms, 2D-LC provides a substantial increase in peak capacity, enabling the separation of co-eluting components that would be unresolved in a one-dimensional system. grandviewresearch.comslideshare.net This is particularly valuable for separating structurally similar impurities from the main active pharmaceutical ingredient (API) and from each other.

Capillary electrophoresis (CE) is also emerging as a valuable alternative and complement to liquid chromatography for impurity profiling. infinitabiotech.compharmtech.comcreative-enzymes.com CE separates molecules based on their charge and size in a narrow capillary, offering very high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. pharmtech.com For ionic impurities, CE can be a highly effective analytical tool, and its coupling with MS (CE-MS) further enhances its identification power. creative-enzymes.com

Table 1: Comparison of Emerging Analytical Technologies for Impurity Profiling

| Technology | Separation Principle | Key Advantages | Application to Vitamin B6 Impurity 3 |

| UHPLC-MS | High-pressure liquid chromatography with small particle columns, coupled to a mass spectrometer. | Very fast analysis, high resolution, high sensitivity, provides molecular weight and structural data. | Rapid quantification at trace levels and definitive identification through mass fragmentation analysis. |

| 2D-LC | Two independent, orthogonal liquid chromatography separations. | Extremely high peak capacity, resolves complex mixtures and co-eluting peaks. | Separation from other closely related Vitamin B6 impurities or degradation products that are unresolved by 1D-LC. |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an applied electric field. | High efficiency, low sample/reagent use, fast analysis for charged molecules. | Efficient separation and quantification, especially if the impurity is ionic, offering an orthogonal check on LC methods. |

Computational Approaches and Predictive Modeling of Impurity Formation

The paradigm in impurity management is shifting from reactive detection to proactive prediction, driven by the increasing power of computational chemistry and predictive modeling. These in silico tools offer a future where the formation of impurities like Vitamin B6 Impurity 3 can be anticipated and mechanistically understood before synthesis even begins, thereby guiding process development to minimize their formation.

Software platforms are now available that can predict potential degradation pathways of a drug substance under various stress conditions (e.g., pH, temperature, oxidation, light). infinitabiotech.comscitepress.orgresearchgate.net By inputting the structure of Vitamin B6, these programs use extensive knowledge bases of chemical reactions to forecast likely degradation products, including potential isomers or related compounds that fall under the impurity profile. This allows chemists to identify potential risks early in development.

Beyond simple prediction, quantum mechanical methods like Density Functional Theory (DFT) are being used to provide a deep mechanistic understanding of reaction pathways. creative-enzymes.comresearchgate.neteuropa.eu DFT calculations can model the relative energy levels of reactants, transition states, and products for both the desired reaction and potential side-reactions that lead to Vitamin B6 Impurity 3. mt.com This insight helps scientists understand the thermodynamic and kinetic factors that favor impurity formation, enabling them to select reaction conditions that steer the synthesis away from these pathways.

Furthermore, kinetic modeling and Quantitative Structure-Activity Relationship (QSAR) models are becoming integral to process chemistry. grandviewresearch.comacs.org Kinetic models can simulate the rate of impurity formation over time, helping to define process parameters and shelf-life specifications. grandviewresearch.comcreative-enzymes.com QSAR models, which correlate molecular structure with chemical properties, can be developed to predict the propensity of certain starting materials or intermediates to form specific types of impurities under given conditions. acs.orgveeprho.com

Innovations in Synthetic Chemistry for Minimizing Impurity Generation

Future research in synthetic chemistry is heavily focused on developing cleaner, more efficient, and highly selective manufacturing processes to prevent the generation of impurities at their source. These innovations are key to ensuring the consistent production of high-purity Vitamin B6.

The development and application of highly selective catalysts is another critical area. This includes advanced transition-metal catalysts and, increasingly, biocatalysts (enzymes). acs.org Enzymes, in particular, offer exceptional specificity, often catalyzing a desired reaction under mild conditions with virtually no side-product formation. pharmtech.comscitepress.orgresearchgate.net Employing enzymatic steps in the synthesis of Vitamin B6 could eliminate harsh chemical reagents and reduce the formation of process-related impurities. The high selectivity of these catalysts ensures that the reaction proceeds cleanly to the desired product. pharmtech.comnih.gov

Finally, the systematic approach of Quality by Design (QbD) is becoming a standard in pharmaceutical development. nih.govmt.comresearchgate.netgsconlinepress.com QbD is a science- and risk-based framework that involves defining the desired product profile and then systematically understanding the product and process variables that affect critical quality attributes, such as the level of Vitamin B6 Impurity 3. nih.govgsconlinepress.com By identifying the critical process parameters that influence impurity formation, a "design space" of operating conditions can be established. gsconlinepress.com Operating within this validated design space ensures that the manufacturing process consistently produces Vitamin B6 with minimal and controlled levels of impurities.

Q & A

Q. How does Vitamin B6 Impurity 3 influence oxidative stress pathways in biological systems?

- Methodological Answer : In vitro models (e.g., H9C2 cardiomyocytes) treated with LPS-induced oxidative stress show that Vitamin B6 Impurity 3 may modulate ferroptosis via Nrf2/HO-1 signaling. Use Western blotting to quantify Nrf2, GPX4, and Bcl-2/Bax ratios, and validate with inhibitors like ferrostatin-1 to confirm iron-dependent cell death mechanisms . In vivo, measure serum markers (cTnI, LDH) and cardiac function (ejection fraction) to correlate impurity exposure with myocardial injury .

Q. What experimental design considerations are critical when reconciling contradictory data between in vitro and in vivo studies on Vitamin B6 Impurity 3?

- Methodological Answer :

- Dose Translation : Ensure in vitro doses (e.g., 500 μM in H9C2 cells) are physiologically relevant to in vivo exposures (e.g., 20 mg/kg in mice) using pharmacokinetic modeling .

- Endpoint Harmonization : Compare lipid peroxidation (MDA levels) and antioxidant enzyme activity (SOD, GPX4) across models. Discrepancies may arise from tissue-specific iron regulation or compensatory pathways in vivo .

- Statistical Rigor : Apply mixed-effects models to account for biological variability and include power analysis to avoid underpowered conclusions .

Q. How can researchers evaluate the role of Vitamin B6 Impurity 3 in disrupting iron homeostasis?

- Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify non-heme iron in tissues. Couple this with RNA-seq to profile iron regulatory proteins (e.g., transferrin receptor, ferritin). In LPS-challenged models, pretreat with Vitamin B6 and measure iron sequestration efficiency to assess impurity-mediated dysregulation .

Data Analysis and Reporting

Q. What strategies mitigate biases in impurity quantification when using key band-based imaging analysis?

- Methodological Answer : Replace key band methods with "Model Analysis," which deconvolutes spectral overlaps using multivariate algorithms (e.g., principal component analysis). Validate with synthetic impurity mixtures to ensure accuracy in complex formulations .

Q. How should researchers document methodological limitations in studies involving Vitamin B6 Impurity 3?

- Methodological Answer : Explicitly address constraints in synthesis, analytical detection limits, and model relevance (e.g., H9C2 cells vs. human cardiomyocytes). Propose follow-up studies, such as humanized mouse models or organ-on-chip systems, to bridge translational gaps .

Regulatory and Compliance Considerations

Q. What documentation is required for regulatory submissions addressing Vitamin B6 Impurity 3 in drug products?

- Methodological Answer : Include (1) complete qualitative/quantitative composition of the product, (2) stability data under ICH conditions, (3) risk assessment justifying impurity thresholds, and (4) certificates of analysis for reference standards. Annexes must be indexed in PDF format for efficient review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.